molecular formula C12H15NO B15349238 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane CAS No. 67293-81-6

3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane

Cat. No.: B15349238
CAS No.: 67293-81-6
M. Wt: 189.25 g/mol
InChI Key: UFYJHAWVSCNDFY-UHFFFAOYSA-N
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Description

3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(331)nonane is a complex organic compound characterized by its bicyclic structure, which includes a fused benzene ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors, such as furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, followed by subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology

In biological research, 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane may be used to study biological systems and pathways, potentially leading to the discovery of new therapeutic targets.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties, such as its ability to interact with specific molecular targets and pathways.

Industry

In industry, the compound may find applications in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism by which 3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-3-aza-bicyclo[3.2.1]octane

  • 9-oxa-3-aza-bicyclo[3.3.1]nonane

  • Tropane alkaloids

Uniqueness

3-Aza-6,7-benzo-3-methyl-8-oxa-5-phenylbicyclo(3.3.1)nonane is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

67293-81-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

11-methyl-8-oxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C12H15NO/c1-13-7-9-6-10(8-13)14-12-5-3-2-4-11(9)12/h2-5,9-10H,6-8H2,1H3

InChI Key

UFYJHAWVSCNDFY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)OC3=CC=CC=C23

Origin of Product

United States

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